Cas no 1679-18-1 ((4-chlorophenyl)boronic acid)
(4-chlorophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorophenylboronic acid
- BORONIC ACID, (4-CHLOROPHENYL)-
- AKOS BRN-0011
- 4-CHLOROPHENYLBORNIC ACID
- 4-CHLOROBENZENEBORONIC ACID
- P-CHLOROPHENYLBORONIC ACID
- P-CHLORO BENZENE BORONIC ACID
- RARECHEM AH PB 0178
- 4-Chlorophenylboronic Acid (contains varying amounts of Anhydride)
- (4-Chlorophenyl)boronic acid
- BORONIC ACID, (4-CHLOROPHENYL)-AKOS BRN-00114-CHLOROPHENYLBORNIC ACID4-CHLOROPHENYLBORONIC ACID4-CHLOROBENZENEBORONIC A...
- 4-Chlorophenylboranic acid
- boronicacid,p-chlorophenyl
- para-chlorobenzene boronic acid
- para-chlorophenylboronic acid
- p-chloro-benzeneboronicaci
- p-chlorophenylboronic aci
- (p-Chlorophenyl)boronic acid
- NSC 25408
- 4-Chlorobenzeneboronic Acid (contains varying amounts of Anhydride)
- AC 34441
- WLN: QBQR DG
- 4-Chlorophenylbronic Acid
- The effects of boric acid
- p-Chlorobenzeneboronic acid
- 4-chlorophenyl boronic acid
- Benzeneboronic acid, p-chloro-
- Boronic acid, p-chlorophenyl
- (4-chlorophenyl)boranediol
- (p-Chlorophenyl)metaboric acid
- 4-chloro phenyl boronic acid
- B-(4-CHLORO
- 4-chlorophenyboronic acid
- CS-D1133
- F9995-0588
- AM20060350
- 4-chlorophenyl-boronic acid
- EN300-29827
- 4- chlorophenyl boronic acid
- CAYQIZIAYYNFCS-UHFFFAOYSA-N
- 4-chloro-phenyl boronic acid
- 4chlorophenylboronic acid
- BDBM92725
- DTXSID50168427
- AKOS000121904
- AC-3320
- FT-0601204
- AB2T8N4T4C
- UNII-AB2T8N4T4C
- NSC-25408
- 4-chlorphenylboronic acid
- (4-chloro-phenyl)-boronic acid
- BORONIC ACID, B-(4-CHLOROPHENYL)-
- BRN 2936346
- 4-Chlorophenylboronicacid
- [4-chloro-phenyl]-boronic acid
- 4chlorophenyl boronic acid
- (4-chlorophenyl)dihydroxyborane
- CHEMBL1209679
- 4-chloro benzene boronic acid
- AS-2333
- 4-chloro-phenylboronic acid
- B-(4-CHLOROPHENYL)BORONIC ACID
- 1679-18-1
- 4-chorophenylboronic acid
- A810921
- EINECS 216-845-5
- (4-chlorophenyl) boronic acid
- BCP9000258
- p-chloro phenylboronic acid
- Q-102202
- 4-chloro-benzeneboronic acid
- 4-Chlorophenylboronic acid, 95%
- B-(4-CHLOROPHENYL)-BORONIC ACID
- SY004529
- p-chlorophenyl boronic acid
- MFCD00039137
- BCP22737
- Phenylboronic acid, 18
- 4-chlorobenzene boronic acid
- (4-chlorophenyl)boronicacid
- SCHEMBL28166
- NSC25408
- AI3-32764
- AB01763
- NCGC00249500-01
- (4-chloro-phenyl)boronic acid
- 4-16-00-01667 (Beilstein Handbook Reference)
- Z295122658
- 4-Chlorobenzeneboronic acid,98%
- NS00025512
- DB-031707
- ALBB-006093
- STK503701
- (4-chlorophenyl)boronic acid
-
- MDL: MFCD00039137
- Inchi: 1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
- InChI Key: CAYQIZIAYYNFCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(B(O)O)=CC=1
- BRN: 2936346
Computed Properties
- Exact Mass: 156.01500
- Monoisotopic Mass: 156.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White powder
- Density: 1.3200
- Melting Point: 284-289 °C (lit.)
- Boiling Point: 295.4°C at 760 mmHg
- Flash Point: 132.4℃
- Refractive Index: 1.557
- Water Partition Coefficient: 2.5 g/100 mL
- PSA: 40.46000
- LogP: 0.01980
- Solubility: Soluble in water.
(4-chlorophenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S37/39-S26
- RTECS:CY8950000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:S26;S37/39
(4-chlorophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1473-5g |
(4-chlorophenyl)boronic acid |
1679-18-1 | contains varying amounts of Anhydride) | 5g |
¥260.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1473-25g |
(4-chlorophenyl)boronic acid |
1679-18-1 | contains varying amounts of Anhydride) | 25g |
¥1020.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C007A-5g |
(4-chlorophenyl)boronic acid |
1679-18-1 | 97% | 5g |
¥32.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C007A-25g |
(4-chlorophenyl)boronic acid |
1679-18-1 | 97% | 25g |
¥66.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C007A-100g |
(4-chlorophenyl)boronic acid |
1679-18-1 | 97% | 100g |
¥230.0 | 2022-09-28 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600980-100g |
(4-chlorophenyl)boronic acid |
1679-18-1 | 98% | 100g |
¥400.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600980-25g |
(4-chlorophenyl)boronic acid |
1679-18-1 | 98% | 25g |
¥159.0 | 2024-07-19 | |
| Alichem | A019064510-500g |
4-Chlorophenylbornic acid |
1679-18-1 | 98% | 500g |
213.91 USD | 2021-06-17 | |
| Fluorochem | 010986-25g |
4-Chlorobenzeneboronic acid |
1679-18-1 | 98% | 25g |
£18.00 | 2022-03-01 | |
| Fluorochem | 010986-100g |
4-Chlorobenzeneboronic acid |
1679-18-1 | 98% | 100g |
£58.00 | 2022-03-01 |
(4-chlorophenyl)boronic acid Suppliers
(4-chlorophenyl)boronic acid Related Literature
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Mohammad Al-Amin,Masayoshi Akimoto,Tsuyoshi Tameno,Yuuta Ohki,Naoyuki Takahashi,Naoyuki Hoshiya,Satoshi Shuto,Mitsuhiro Arisawa Green Chem. 2013 15 1142
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I. Volovych,M. Neumann,M. Schmidt,G. Buchner,Ji-Yoon Yang,J. W?lk,T. Sottmann,R. Strey,R. Schom?cker,M. Schwarze RSC Adv. 2016 6 58279
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Edward Ocansey,James Darkwa,Banothile C. E. Makhubela RSC Adv. 2018 8 13826
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Marion Berdal,Sébastien Gouard,Romain Eychenne,Séverine Marionneau-Lambot,Mika?l Croyal,Alain Faivre-Chauvet,Michel Chérel,Jo?lle Gaschet,Jean-Fran?ois Gestin,Fran?ois Guérard Chem. Sci. 2021 12 1458
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Gaurav Raina,Prakash Kannaboina,Nagaraju Mupparapu,Sushil Raina,Qazi Naveed Ahmed,Parthasarathi Das Org. Biomol. Chem. 2019 17 2134
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Chlorobenzenes
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (4-chlorophenyl)boronic acid
Introduction to (4-chlorophenyl)boronic Acid (CAS No. 1679-18-1)
(4-chlorophenyl)boronic acid, with the chemical formula C₆H₅BClO₂ and CAS number 1679-18-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This boronic acid derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and materials science. The presence of both a chloro substituent and a boronic acid functional group makes it a valuable intermediate in various chemical transformations.
The compound's structure, featuring a phenyl ring substituted with a chlorine atom at the para position relative to the boronic acid group, imparts unique reactivity and stability. This makes (4-chlorophenyl)boronic acid particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules. The boronic acid moiety can participate in these reactions to form carbon-carbon bonds, enabling the construction of intricate molecular architectures.
In recent years, (4-chlorophenyl)boronic acid has been extensively studied for its potential applications in drug development. Boronic acids are known for their ability to form reversible covalent bonds with biological molecules, making them attractive for designing targeted therapeutics. For instance, research has demonstrated its utility in the development of protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. The chloro substituent in (4-chlorophenyl)boronic acid enhances its binding affinity and selectivity, making it an ideal candidate for such applications.
Moreover, (4-chlorophenyl)boronic acid has found applications in materials science, particularly in the fabrication of organic electronic devices. Its ability to participate in self-assembling processes allows for the creation of novel materials with tailored properties. These materials have potential uses in optoelectronics, sensors, and coatings. The compound's stability under various conditions further enhances its suitability for industrial applications.
Recent advancements in green chemistry have also highlighted the importance of (4-chlorophenyl)boronic acid as a sustainable chemical intermediate. Researchers have been exploring methods to minimize waste and improve yields in reactions involving this compound. For example, catalytic systems that promote high selectivity and low energy consumption have been developed. Such innovations align with the growing emphasis on environmentally friendly practices in chemical synthesis.
The pharmaceutical industry continues to leverage (4-chlorophenyl)boronic acid in the discovery and development of new drugs. Its role as a key intermediate in heterocyclic compound synthesis has been particularly noteworthy. Heterocyclic compounds form the backbone of many therapeutic agents due to their biological activity and structural diversity. By incorporating (4-chlorophenyl)boronic acid into synthetic pathways, chemists can access novel heterocycles with potential therapeutic benefits.
In conclusion, (4-chlorophenyl)boronic acid (CAS No. 1679-18-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in organic synthesis, drug development, and materials science. As research continues to uncover new uses for this compound, its importance is likely to grow further. The ongoing development of innovative synthetic methods and applications underscores its enduring relevance in modern chemistry.
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